molecular formula C8H12BrN3O B1531179 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide CAS No. 1184274-21-2

3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No. B1531179
CAS RN: 1184274-21-2
M. Wt: 246.1 g/mol
InChI Key: FTQFHOQJKZCTJK-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, also known as 4-Bromopyrazole-1-yl-N,N-dimethylpropanamide, is an organic compound with a variety of uses in the scientific field. It is an aromatic compound composed of a pyrazole ring and a bromo group. This compound is used in organic synthesis and as a reagent for a range of reactions. It has been used in the synthesis of various organic compounds, as well as in the development of new pharmaceuticals and in the study of biochemical and physiological processes.

Scientific Research Applications

Complexes of Palladium(II) Chloride with Related Ligands

Research has explored derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA), for their ability to form supramolecular structures and complexes with palladium(II) chloride. These studies provide insights into the coordination chemistry of pyrazol-1-yl derivatives, potentially influencing the design of new catalytic systems or materials with specific chemical properties. The formation of trans-PdCl2(L)2 complexes demonstrates the versatility of these ligands in coordinating with transition metals, which could be of interest for various scientific applications, including catalysis and material science Tyler Palombo et al., 2019.

Anticancer Activity of Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on pyrazole derivatives has been a focus for their potential anticancer activity. These compounds, including reactions with phenyl isothiocyanate and ethyl bromoacetate, have been studied for their structural characteristics and evaluated for their ability to inhibit cancer cell growth. Such research underlines the potential of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide related compounds in developing new therapeutic agents against cancer, showcasing the importance of structural modification in enhancing biological activity N. Metwally et al., 2016.

Synthesis Under Microwave Irradiation

The catalytic efficiency of sodium bromide in facilitating the synthesis of tetrahydrobenzo[b]pyrans via a three-component cyclocondensation under microwave irradiation represents another avenue of research. This method exemplifies the use of bromine-containing compounds in promoting efficient synthesis processes, potentially leading to the discovery of new materials or drugs with improved synthesis routes. The ability to achieve high yields under solvent-free conditions highlights the environmental benefits and cost-effectiveness of such methodologies I. Devi & P. Bhuyan, 2004.

Synthesis and Structural Characterization of Pd(II) Complexes

Research into the synthesis and structural characterization of Pd(II) complexes bearing new ligands based on pyrazole derivatives with detailed density functional theory (DFT) studies provides critical insights into the molecular structure and potential applications of these complexes. The formation of chelate complexes and their analysis through DFT calculations contribute to the understanding of their stability and reactivity, which could be beneficial in catalysis or material science applications Dipankar Panigrahi et al., 2021.

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQFHOQJKZCTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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